molecular formula C10H9ClN2O3S B11168825 4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide CAS No. 90797-59-4

4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

Cat. No.: B11168825
CAS No.: 90797-59-4
M. Wt: 272.71 g/mol
InChI Key: BDOCKYQXIODYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 4-chloro and a 5-methyl-1,2-oxazol-3-yl group

Preparation Methods

The synthesis of 4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 5-methyl-1,2-oxazol-3-amine under basic conditions. The reaction typically takes place in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Chemical Reactions Analysis

4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases like sodium hydride (NaH) and oxidizing agents such as potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide involves the inhibition of specific enzymes and pathways. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, ultimately leading to the inhibition of bacterial growth and proliferation .

Comparison with Similar Compounds

4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide can be compared with other sulfonamide derivatives such as:

The unique combination of the chloro and oxazole groups in 4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

CAS No.

90797-59-4

Molecular Formula

C10H9ClN2O3S

Molecular Weight

272.71 g/mol

IUPAC Name

4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C10H9ClN2O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,13)

InChI Key

BDOCKYQXIODYML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.